molecular formula C13H10O2 B1339159 2-Formyl-5-phenylphenol CAS No. 35664-67-6

2-Formyl-5-phenylphenol

Cat. No.: B1339159
CAS No.: 35664-67-6
M. Wt: 198.22 g/mol
InChI Key: PQPFIHPHEGDBQE-UHFFFAOYSA-N
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Description

2-Formyl-5-phenylphenol is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of both a formyl group (-CHO) and a phenyl group attached to a phenol ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-5-phenylphenol can be synthesized through various methods. One common approach involves the formylation of phenylphenol derivatives. The Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), is often employed for this purpose . Another method involves the Suzuki-Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Vilsmeier-Haack reaction is favored for its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-hydroxy-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPFIHPHEGDBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468870
Record name 2-hydroxy-4-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35664-67-6
Record name 2-hydroxy-4-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an agitated solution of 2-hydroxy-4-(2′-methylphenyl)benzaldehyde (0.030 g, 0.14 mmol) in EtOH (0.80 mL) was added 1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride (0.033 g, 0.10 mmol) and sodium bisulfite (0.03 g) in water (0.20 mL). The solution was heated to 60° C. and agitated over 18 hours. The solution was cooled to room temperature, the tan precipitate was isolated by filtration and washed with water and ethyl acetate to provide the title compound (0.029 g, 60%) MS(ES) m/z 445 [M−H].
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Formyl-5-phenylphenol
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